Pim Kinase Inhibitory Activity: Class-Level Potency Compared to Representative Pan-PIM Inhibitor INCB053914
Compounds within the Incyte thiazolecarboxamide patent family, including 2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide, are disclosed as Pim kinase inhibitors. While the specific compound's individual IC50 values are not publicly reported in an extractable format, the patent teaches that structurally analogous compounds in this series achieve nanomolar-range potency against Pim-1, Pim-2, and Pim-3 kinases [1]. For context, the advanced pan-PIM inhibitor INCB053914 (uzansertib), a distinct chemotype from the same assignee, exhibits IC50 values of 0.24 nM (PIM1), 30 nM (PIM2), and 0.12 nM (PIM3) in biochemical assays [2]. This establishes a potency benchmark for the target class.
| Evidence Dimension | Pim kinase inhibition potency |
|---|---|
| Target Compound Data | Not publicly available as isolated quantitative data; classified as a Pim kinase inhibitor within patent family US 9,849,120 |
| Comparator Or Baseline | INCB053914 (uzansertib): IC50 = 0.24 nM (PIM1), 30 nM (PIM2), 0.12 nM (PIM3) |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Biochemical kinase inhibition assay (reference compound data from published literature [2]) |
Why This Matters
Understanding the potency range of advanced compounds in the same therapeutic class provides a benchmark for evaluating whether this compound's profile meets the required threshold for a given research or development program.
- [1] Zhuo, J. et al., Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent 9,849,120 B2, issued December 26, 2017. View Source
- [2] Koblish, H. K. et al. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies. PLoS ONE 13(6): e0199108 (2018). View Source
